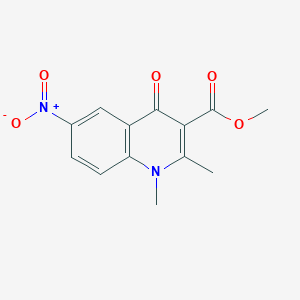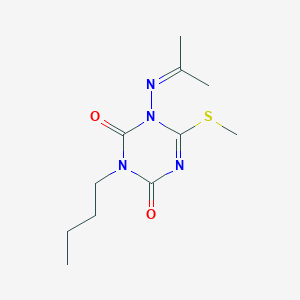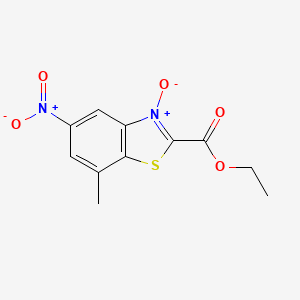
4-Acetamino-anthrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamino-anthrone is a derivative of anthrone, a tricyclic aromatic ketone. This compound is characterized by the presence of an acetamino group attached to the anthrone structure. Anthrone derivatives are known for their diverse applications in pharmaceuticals, particularly as laxatives and in the colorimetric determination of carbohydrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamino-anthrone typically involves the acylation of anthrone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamino derivative. The general reaction scheme is as follows: [ \text{Anthrone} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale acylation processes using high-purity anthrone and acetic anhydride. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamino-anthrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of anthranol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamino group, where reagents like sodium hydroxide or ammonia can replace the acetamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthranol derivatives.
Substitution: Various substituted anthrone derivatives.
Applications De Recherche Scientifique
4-Acetamino-anthrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of carbohydrate metabolism and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the manufacture of pharmaceuticals and as a component in analytical chemistry for the detection of carbohydrates .
Mécanisme D'action
The mechanism of action of 4-Acetamino-anthrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in carbohydrate metabolism, such as glycosidases.
Pathways Involved: The compound exerts its effects by inhibiting the activity of these enzymes, leading to altered carbohydrate processing and absorption in the gastrointestinal tract.
Comparaison Avec Des Composés Similaires
Anthrone: The parent compound, used in similar applications but lacks the acetamino group.
Anthraquinone: An oxidized form of anthrone, widely used in dye production and as a laxative.
Anthranol: A reduced form of anthrone, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness of 4-Acetamino-anthrone: this compound is unique due to its specific acetamino substitution, which imparts distinct chemical properties and biological activities. This modification enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-(10-oxo-9H-anthracen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10(18)17-15-8-4-7-13-14(15)9-11-5-2-3-6-12(11)16(13)19/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQKFIIBSADGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)



![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)


![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)



